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molecular formula C11H22BrCl3Si B2569729 11-Bromoundecyltrichlorosilane CAS No. 79769-48-5

11-Bromoundecyltrichlorosilane

Cat. No. B2569729
M. Wt: 368.64
InChI Key: LLNQRNOPJAFMFQ-UHFFFAOYSA-N
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Patent
US08759008B2

Procedure details

Freshly cleaned slides were immersed in a solution of bromoundecyl-trichlorosilane (3% v/v) in hexadecane or toluene. The reaction was heated to 60° C. for 4-6 hours then allowed to cool to room temperature. The slides were washed with CH2Cl2 and ethanol then blown dry under a stream of argon, producing a film with an advancing water contact angle of 82±2 degrees above horizontal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][Si:13](Cl)(Cl)Cl.C1(C)C=CC=CC=1>CCCCCCCCCCCCCCCC>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][SiH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCC[Si](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
The slides were washed with CH2Cl2 and ethanol
CUSTOM
Type
CUSTOM
Details
then blown dry under a stream of argon
CUSTOM
Type
CUSTOM
Details
producing a film with an advancing water contact angle of 82±2 degrees above horizontal

Outcomes

Product
Name
Type
Smiles
BrCCCCCCCCCCC[SiH3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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